molecular formula C10H7Cl2NO2 B6258539 methyl 4,7-dichloro-1H-indole-2-carboxylate CAS No. 187607-72-3

methyl 4,7-dichloro-1H-indole-2-carboxylate

Cat. No. B6258539
CAS RN: 187607-72-3
M. Wt: 244.1
InChI Key:
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Description

Methyl 4,7-dichloro-1H-indole-2-carboxylate, also known as MDIC, is a synthetic compound that has a wide range of applications in the field of scientific research. It is a derivative of indole and is commonly used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. MDIC has been studied extensively in recent years due to its unique properties and potential uses in the laboratory.

Mechanism of Action

Methyl 4,7-dichloro-1H-indole-2-carboxylate acts as a catalyst in the synthesis of various compounds. It is believed to catalyze the formation of a nucleophile, which then reacts with the substrate to form the desired product. The mechanism of action of methyl 4,7-dichloro-1H-indole-2-carboxylate is not completely understood, but it is believed to involve the formation of a covalent bond between the substrate and the nucleophile.
Biochemical and Physiological Effects
methyl 4,7-dichloro-1H-indole-2-carboxylate has been studied for its potential effects on various biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. In addition, methyl 4,7-dichloro-1H-indole-2-carboxylate has been found to have an inhibitory effect on the enzyme aromatase, which is involved in the synthesis of estrogen.

Advantages and Limitations for Lab Experiments

Methyl 4,7-dichloro-1H-indole-2-carboxylate has several advantages for use in laboratory experiments. It is relatively non-toxic, has a low cost, and is easy to synthesize. In addition, methyl 4,7-dichloro-1H-indole-2-carboxylate is stable under a variety of conditions and is not prone to decomposition. However, methyl 4,7-dichloro-1H-indole-2-carboxylate is not soluble in water, so it must be used in an organic solvent in order to be effective.

Future Directions

The potential future directions for methyl 4,7-dichloro-1H-indole-2-carboxylate are numerous. It could be used in the synthesis of more complex organic compounds, such as polymers and heterocyclic compounds. Additionally, methyl 4,7-dichloro-1H-indole-2-carboxylate could be used as a catalyst in the synthesis of various compounds, such as thiophenes and isoxazoles. Finally, further research could be conducted on the biochemical and physiological effects of methyl 4,7-dichloro-1H-indole-2-carboxylate in order to better understand its potential therapeutic applications.

Synthesis Methods

Methyl 4,7-dichloro-1H-indole-2-carboxylate can be synthesized using a variety of methods, including the reaction of indole with chloroacetic acid, the reaction of indole with dimethyl carbonate, and the reaction of indole with chloroacetic anhydride. The most commonly used method is the reaction of indole with chloroacetic anhydride, which yields methyl 4,7-dichloro-1H-indole-2-carboxylate in high yields and with minimal side reactions. The reaction is typically performed in an inert atmosphere at temperatures between 100-150°C.

Scientific Research Applications

Methyl 4,7-dichloro-1H-indole-2-carboxylate has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles, as well as in the synthesis of polymers. In addition, methyl 4,7-dichloro-1H-indole-2-carboxylate has been used as a catalyst in the synthesis of various compounds, such as thiophenes and isoxazoles.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4,7-dichloro-1H-indole-2-carboxylate involves the reaction of 4,7-dichloroindole-2-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "4,7-dichloroindole-2-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of 4,7-dichloroindole-2-carboxylic acid in anhydrous dichloromethane.", "Stir the mixture at room temperature for 30 minutes to form the corresponding acid chloride.", "Add methanol to the reaction mixture and stir at room temperature for 2 hours to form the ester product.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

187607-72-3

Product Name

methyl 4,7-dichloro-1H-indole-2-carboxylate

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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